molecular formula C24H36N2OS B2728939 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA CAS No. 391229-25-7

3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA

Cat. No.: B2728939
CAS No.: 391229-25-7
M. Wt: 400.63
InChI Key: ONIGEWKCEFQOEF-UHFFFAOYSA-N
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Description

3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA is a derivative of adamantane, a class of polycyclic hydrocarbons known for their unique physical and chemical properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties.

Preparation Methods

The synthesis of 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this process . Industrial production methods often utilize carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives .

Chemical Reactions Analysis

3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine and other oxidants for oxidative dehydrogenation. The major products formed from these reactions include unsaturated adamantane derivatives, such as 2-(2-butene)-adamantane and 3-(2-butene)-adamantane.

Scientific Research Applications

This compound has extensive applications in scientific research, particularly in medicinal chemistry, where it is used for developing bioactive compounds and pharmaceuticals. Its unique structural properties make it valuable in catalyst development and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA involves a Giese-type addition to the alkene, followed by cyclization and rearomatization . This compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

Similar compounds to 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA include other adamantane derivatives such as 1,3-dehydroadamantane and 2-(1-adamantyl)-1H-benzimidazole. These compounds share similar structural properties but differ in their specific applications and reactivity. This compound is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2OS/c27-21(24-12-18-6-19(13-24)8-20(7-18)14-24)26-22(28)25-2-1-23-9-15-3-16(10-23)5-17(4-15)11-23/h15-20H,1-14H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIGEWKCEFQOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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